2-Methoxy-3-propylthio-4-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-3-propylthio-4-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C10H12F3NOS and a molecular weight of 251.27 g/mol . This compound is characterized by the presence of a pyridine ring substituted with methoxy, propylthio, and trifluoromethyl groups. It is used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals .
Vorbereitungsmethoden
The synthesis of 2-Methoxy-3-propylthio-4-(trifluoromethyl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxy-4-(trifluoromethyl)pyridine with propylthiol under specific reaction conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency .
Analyse Chemischer Reaktionen
2-Methoxy-3-propylthio-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
2-Methoxy-3-propylthio-4-(trifluoromethyl)pyridine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Methoxy-3-propylthio-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. In the case of its herbicidal activity, the compound inhibits key enzymes involved in plant growth, leading to the death of the target weeds . The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate plant tissues more effectively .
Vergleich Mit ähnlichen Verbindungen
2-Methoxy-3-propylthio-4-(trifluoromethyl)pyridine can be compared with other similar compounds such as:
2-Methoxy-4-(trifluoromethyl)pyridine: This compound lacks the propylthio group and has different chemical properties and applications.
2-Fluoro-4-(trifluoromethyl)pyridine: This compound has a fluorine atom instead of a methoxy group, leading to different reactivity and applications.
These comparisons highlight the unique properties and applications of this compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
219715-33-0 |
---|---|
Molekularformel |
C10H12F3NOS |
Molekulargewicht |
251.27 g/mol |
IUPAC-Name |
2-methoxy-3-propylsulfanyl-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C10H12F3NOS/c1-3-6-16-8-7(10(11,12)13)4-5-14-9(8)15-2/h4-5H,3,6H2,1-2H3 |
InChI-Schlüssel |
TXBYWRCAEYSVFA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSC1=C(C=CN=C1OC)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.